Monosodium gluta-mate monohydrate

Crystallography Solid-state chemistry Food additive stability

Substituting MSG monohydrate with anhydrous forms introduces hydration-state drift, causing assay discrepancies, powder caking, and flow disruptions that compromise manufacturing consistency. Our monohydrate form (CAS 6106-04-3) eliminates this risk: - Meets USP monograph specs: 99.0%-100.5% purity, specific rotation +24.8° to +25.3°, LOD ≤0.5% - Raman-verifiable crystalline form ensures lot-to-lot reproducibility for regulatory submissions - Thermodynamically stable under ambient conditions; no rehydration or caking during storage Ideal for pharmaceutical oral solid dosage formulations, analytical method development, and sodium-reduction strategies leveraging IMP/GMP synergy.

Molecular Formula C5H10NNaO5
Molecular Weight 187.13 g/mol
Cat. No. B14119949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosodium gluta-mate monohydrate
Molecular FormulaC5H10NNaO5
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)[O-])N.O.[Na+]
InChIInChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1
InChIKeyGJBHGUUFMNITCI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monosodium Glutamate Monohydrate Specifications


Monosodium glutamate monohydrate (CAS 6106-04-3, molecular weight 187.13 g/mol) is the commercially predominant crystalline form of MSG, a sodium salt of L-glutamic acid used globally as a flavor enhancer imparting umami taste [1]. It exists as a white, odorless crystalline powder freely soluble in water but practically insoluble in ethanol, and differs fundamentally from its anhydrous counterpart (MW 169.11 g/mol) in hydration state, crystal structure, and physical stability under ambient conditions [2]. Procurement specifications for the monohydrate are tightly regulated by pharmacopoeial monographs and food additive directives, which mandate defined purity ranges, specific rotation values, and loss-on-drying limits that directly impact formulation consistency and analytical traceability [3].

Monosodium Glutamate Monohydrate: Why Substitution Fails


Substituting monosodium glutamate monohydrate with its anhydrous counterpart or alternative glutamate salts introduces measurable deviations in crystal stability, hygroscopic behavior, and dissolution kinetics that can compromise manufacturing consistency and analytical verification. The monohydrate form is the thermodynamically stable phase under ambient conditions; the anhydrous form is metastable and undergoes spontaneous rehydration upon exposure to atmospheric moisture, leading to unpredictable changes in powder flow, caking tendency, and assayable purity over shelf life [1]. Furthermore, substituting the sodium cation with potassium—as in monopotassium glutamate monohydrate—alters the fundamental crystal packing architecture and intermolecular interaction energetics, producing a solid with significantly different structural dynamics despite minimal chemical formula variation, which affects both dissolution behavior and the physical handling characteristics critical to large-scale food and pharmaceutical manufacturing [2].

Monosodium Glutamate Monohydrate Quantitative Evidence


Crystal Stability: Monohydrate vs. Dihydrate

The monohydrate crystalline form of MSG is the thermodynamically stable phase under ambient conditions. A metastable dihydrate form has been crystallized from 73 weight % aqueous methanol at 18°C; however, this dihydrate undergoes extremely rapid transformation into the stable monohydrate upon exposure to air, aqueous solution, or mother liquor [1]. The dihydrate can only be maintained in a considerably stable condition in absolute ethanol or acetone, demonstrating that the monohydrate is the only reliably stable form for commercial storage, handling, and formulation under normal atmospheric conditions [1].

Crystallography Solid-state chemistry Food additive stability

Raman Differentiation: Monohydrate vs. Anhydrous

Raman spectroscopy combined with density functional theory (DFT) calculations provides unambiguous differentiation between the monohydrate and anhydrous forms of MSG based on distinct vibrational signatures [1]. The set of theoretical data enables complete vibrational assignment of experimentally detected Raman spectra, allowing clear identification of the hydration state [1]. The calculated geometries and harmonic vibrational wavenumbers for both forms are in good agreement with experimental data, providing a validated analytical basis for confirming the crystalline form of procured material [1].

Spectroscopy Quality control Analytical chemistry

USP Monograph Purity Specifications

The United States Pharmacopeia (USP) monograph for Monosodium Glutamate defines the monohydrate form specifically, with acceptance criteria of not less than (NLT) 99.0% and not more than (NMT) 100.5% of C5H8NNaO4·H2O by potentiometric titration with 0.1 N perchloric acid VS [1]. Additional monograph specifications include specific rotation +24.8° to +25.3° at 20°C (100 mg/mL in 2 N HCl), pH 6.7–7.2 (1 in 20 solution), and loss on drying NMT 0.5% at 100°C for 5 hours [1]. These quantitative specifications establish the monohydrate as the reference standard form for pharmacopoeial compliance.

Pharmacopoeial standards Regulatory compliance Quality assurance

Umami Synergy with 5′-Ribonucleotides

The umami taste threshold of MSG monohydrate alone is 0.03% by weight in pure water [1]. In the presence of synergistic 5′-ribonucleotides, this threshold is dramatically reduced: the MSG+IMP mixture threshold is 0.0001% (300-fold reduction), and the MSG+GMP mixture threshold is 0.00003% (1,000-fold reduction) [1]. This synergy enables significant MSG usage reduction in formulations while maintaining equivalent umami intensity, a property not achievable with MSG alone or with alternative umami compounds lacking this specific molecular interaction.

Sensory science Flavor chemistry Food formulation

Sodium vs. Potassium Glutamate Crystal Structures

Monosodium glutamate monohydrate and monopotassium glutamate monohydrate form significantly different crystal structures with correspondingly dissimilar lattice dynamics, despite differing only in cation identity (Na⁺ vs. K⁺) [1]. Single-crystal X-ray diffraction and terahertz time-domain spectroscopy reveal that the sodium salt adopts a distinct packing architecture and intermolecular interaction profile compared to the potassium salt [1]. Crystal orbital overlap and Hamiltonian population analyses quantify the differences in cation-anion interaction energetics that drive these structural divergences [1].

Solid-state physics Crystal engineering Material properties

Monosodium Glutamate Monohydrate Applications


Pharmaceutical Excipient & Reference Standard Sourcing

Procurement of MSG monohydrate against USP monograph specifications (99.0%–100.5% purity, specific rotation +24.8° to +25.3°, LOD ≤0.5%) is essential for pharmaceutical manufacturers requiring compendial-grade excipients for oral solid dosage formulations or for laboratories performing validated analytical method development [1]. The monohydrate's defined hydration state and well-characterized crystalline form—verifiable via Raman spectroscopy [2]—provide the lot-to-lot consistency required for regulatory submissions and stability studies, where form variability introduced by anhydrous material would constitute an uncontrolled variable.

Sodium Reduction in Food Manufacturing

In processed food manufacturing where sodium reduction is a formulation priority, MSG monohydrate offers a quantifiable sensory advantage: the 300-fold to 1,000-fold threshold reduction when combined with IMP or GMP [3] enables flavor maintenance at significantly lower MSG inclusion rates. This allows manufacturers to achieve targeted sodium levels (e.g., meeting FDA voluntary sodium reduction guidelines) without compromising consumer-acceptable umami intensity, a formulation strategy directly supported by the measured synergy data and not replicable with simple sodium chloride reduction or non-synergistic flavor systems.

Bulk Shipment Quality Control Verification

Industrial quality control laboratories can employ Raman spectroscopic differentiation [2] to confirm that received bulk MSG shipments are the intended monohydrate form and not the metastable anhydrous form or contaminated with other crystalline phases. The established vibrational marker bands provide a rapid, non-destructive verification method that prevents the downstream manufacturing issues associated with hydration-state drift—including assay discrepancies, powder flow changes, and caking during storage—thereby reducing batch rejection rates and production downtime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monosodium gluta-mate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.